
Fedotozine tartrate
Vue d'ensemble
Description
- Il agit comme un agoniste sélectif périphérique du récepteur κ1 des opioïdes, avec une préférence pour le sous-type κ1A .
- Bien qu'il ait été étudié pour le traitement de troubles gastro-intestinaux comme le syndrome du côlon irritable et la dyspepsie fonctionnelle, son développement a finalement été interrompu et il n'a jamais été commercialisé.
Tartrate de fedotozine: (INN ; JO 1196 pour le sel (-) tartrate) est un médicament opioïde.
Méthodes De Préparation
- Malheureusement, les voies synthétiques spécifiques et les conditions réactionnelles du tartrate de fedotozine ne sont pas largement disponibles dans la littérature.
- Les méthodes de production industrielles sont également rares en raison de l'arrêt de son développement.
Analyse Des Réactions Chimiques
- Le composé subit probablement diverses réactions, mais les informations détaillées manquent.
- Les réactifs et les conditions courants pour sa synthèse restent non divulgués.
- Les principaux produits formés à partir de ces réactions ne sont pas bien documentés.
Applications De Recherche Scientifique
Irritable Bowel Syndrome (IBS)
A pivotal double-blind, multicenter study evaluated the efficacy and safety of fedotozine in 238 patients with IBS. Patients received either placebo or fedotozine at doses of 3.5 mg, 15 mg, or 30 mg three times daily over six weeks. The results indicated that the highest dose (30 mg) significantly alleviated abdominal pain and bloating compared to placebo (P = 0.01 for maximal daily pain; P = 0.02 for abdominal bloating) . Moreover, the treatment markedly reduced overall disease severity (P = 0.003) and pain components (P = 0.009), demonstrating its potential as an effective therapeutic option for IBS-related symptoms.
Functional Dyspepsia
Fedotozine was also investigated for functional dyspepsia. However, clinical trials yielded disappointing results regarding its efficacy in this condition, leading to a lack of further development . Despite these setbacks, the pharmacological properties of fedotozine remain a topic of interest for future research into new treatments for abdominal pain associated with functional digestive disorders.
Summary of Clinical Trials
Study | Condition | Dose | Duration | Outcome |
---|---|---|---|---|
Study 1 | IBS | 30 mg TID | 6 weeks | Significant reduction in abdominal pain and bloating |
Study 2 | Functional Dyspepsia | Various | Not specified | Disappointing efficacy results |
Pharmacological Profile
Fedotozine's pharmacological characteristics include:
Mécanisme D'action
- Fedotozine tartrate’s mechanism involves selective activation of κ1-opioid receptors.
- These receptors play a role in pain modulation, gastrointestinal function, and other physiological processes.
Comparaison Avec Des Composés Similaires
- Malheureusement, aucune comparaison directe ou composé similaire n'est explicitement mentionnée dans la littérature disponible.
Activité Biologique
Fedotozine tartrate, a compound derived from the arylacetamide series, is primarily recognized for its selective agonistic activity on kappa (κ) opioid receptors, particularly the κ1A subtype. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on visceral pain, and clinical implications based on diverse research findings.
- IUPAC Name: (1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine, (2S,3S-tartrate)
- Molecular Formula: C22H31NO4
- Molar Mass: 373.493 g·mol⁻¹
Fedotozine acts as a selective κ1-opioid receptor agonist. Its primary mechanism involves modulating visceral pain by altering the processing of sensory information from the gut to the central nervous system. This action is particularly relevant in conditions such as irritable bowel syndrome (IBS) and functional dyspepsia, where visceral hypersensitivity plays a significant role in symptomatology .
Antinociceptive Properties
Research indicates that fedotozine exhibits peripheral antinociceptive effects comparable to other κ-opioid agonists. It has been shown to:
- Decrease nociceptive reflexes triggered by gut distension in animal models.
- Alter sensory thresholds in human subjects experiencing visceral pain.
In a study involving patients with IBS, fedotozine significantly increased the thresholds for both perception and pain during colonic distention tests compared to placebo. The first perception threshold was raised from 23.3 ± 4.5 mm Hg (placebo) to 28.7 ± 5.9 mm Hg (fedotozine), while the pain threshold increased from 29.0 ± 3.5 mm Hg to 34.7 ± 5.5 mm Hg, respectively (P = 0.0078) .
Clinical Trials and Efficacy
Fedotozine has been evaluated in various clinical settings:
- Functional Digestive Disorders: In trials involving patients with non-ulcer dyspepsia and IBS, fedotozine demonstrated efficacy in relieving abdominal pain over a six-week treatment period .
- Visceral Pain Management: Its ability to enhance sensory thresholds suggests potential for treating visceral hypersensitivity associated with gastrointestinal disorders .
Case Studies
Case Study 1: IBS Treatment
In a randomized double-blind crossover trial with fourteen IBS patients, fedotozine was administered intravenously at a dose of 100 mg. Results showed improved sensory thresholds without significant changes in colonic compliance, indicating that fedotozine effectively reverses visceral hypersensitivity without altering gut mechanics .
Case Study 2: Functional Dyspepsia
A separate study assessed the impact of fedotozine on patients suffering from functional dyspepsia. Patients reported significant reductions in pain intensity and frequency after six weeks of treatment, supporting its role as an effective therapeutic agent for gastrointestinal discomfort .
Comparative Analysis of Fedotozine with Other κ-Opioid Agonists
Property | Fedotozine | U-69593 | Other κ-Agonists |
---|---|---|---|
Selectivity | High for κ1A | Moderate | Variable |
Route of Administration | Oral | Intravenous | Oral/Intravenous |
Clinical Trials | Phase III (discontinued) | Limited | Various ongoing |
Main Indications | IBS, Functional Dyspepsia | Pain management | Pain relief |
Future Directions and Research
Despite promising results, development for marketing was discontinued due to insufficient commercial viability. However, ongoing research into peripheral kappa-opioid receptor modulators continues to explore their potential in treating gastrointestinal disorders and other pain-related conditions .
Further studies are necessary to fully elucidate the long-term effects and safety profile of this compound in diverse patient populations.
Propriétés
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4.C4H6O6/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5;5-1(3(7)8)2(6)4(9)10/h8-14H,7,15-16H2,1-6H3;1-2,5-6H,(H,7,8)(H,9,10)/t22-;1-,2-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDCBFOPBBFVQC-NNFXRGIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158035 | |
Record name | Fedotozine tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133267-27-3 | |
Record name | Fedotozine tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133267273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fedotozine tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FEDOTOZINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YJ57F78WM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.